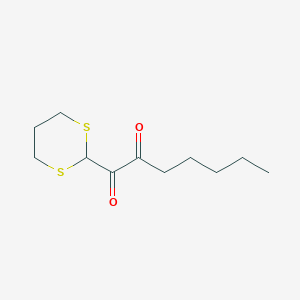
1-(1,3-Dithian-2-YL)heptane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-YL)heptane-1,2-dione is an organosulfur compound featuring a 1,3-dithiane ring attached to a heptane-1,2-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione undergoes various chemical reactions, including:
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-YL)heptane-1,2-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(1,3-Dithian-2-YL)heptane-1,2-dione exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, allowing for the formation of new carbon-carbon bonds. This property is exploited in umpolung reactions, where the compound acts as an acyl anion equivalent .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
56011-18-8 |
|---|---|
Fórmula molecular |
C11H18O2S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)heptane-1,2-dione |
InChI |
InChI=1S/C11H18O2S2/c1-2-3-4-6-9(12)10(13)11-14-7-5-8-15-11/h11H,2-8H2,1H3 |
Clave InChI |
ZBERTNJMUWTGOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(=O)C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


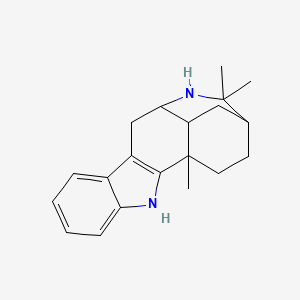
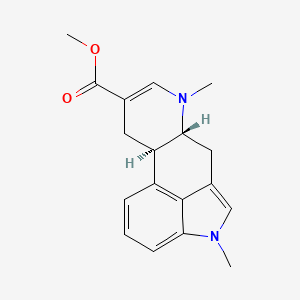
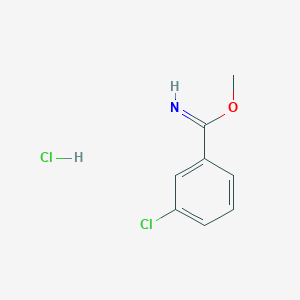
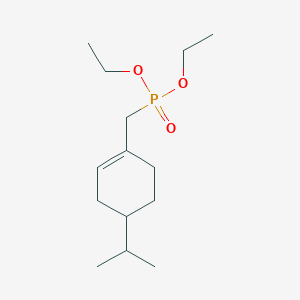
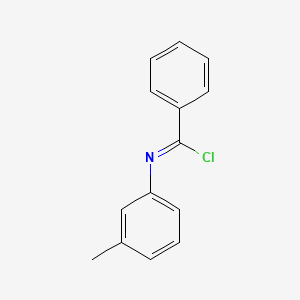
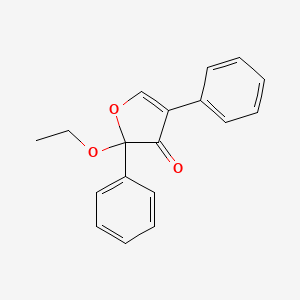
![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
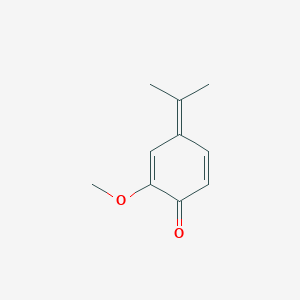
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

